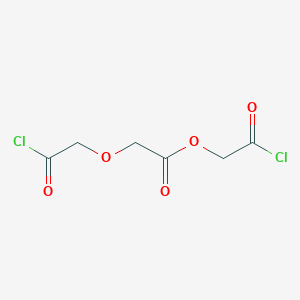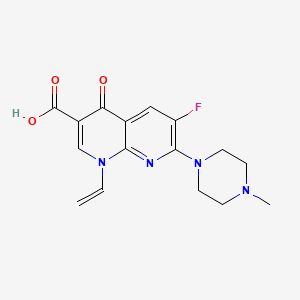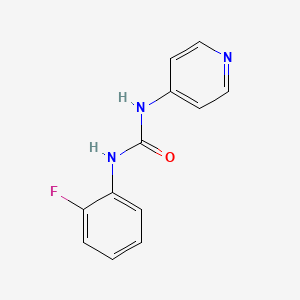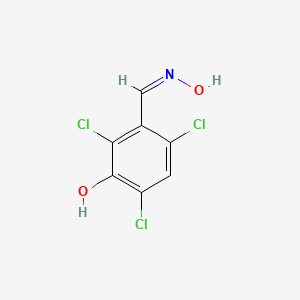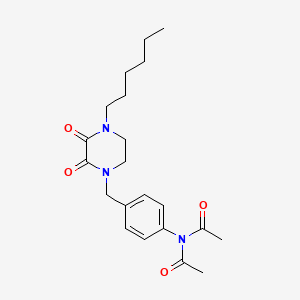
7H-Dibenzo(c,g)carbazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phosphonic acid group as an anchor to the surface of a substrate, forming a self-assembled monolayer . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and IPA (isopropanol), with typical concentrations ranging from 0.5 mg/ml to 1.5 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of co-solvent strategies, such as DMF/IPA, has been shown to improve the reactivity of the phosphonic acid anchoring group, allowing for more effective and densely packed monolayers on electrode surfaces .
化学反応の分析
Types of Reactions
7H-Dibenzo(c,g)carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diones and other oxidized products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Substitution reactions, particularly involving halogenated organics, are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and halogenated compounds . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, such as diones, and substituted compounds depending on the reagents used .
科学的研究の応用
7H-Dibenzo(c,g)carbazol-4-ol has several scientific research applications:
Chemistry: It is used as a self-assembled monolayer material in the development of high-efficiency solar cells.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
作用機序
The mechanism of action of 7H-Dibenzo(c,g)carbazol-4-ol involves its interaction with molecular targets and pathways. The compound’s electron-rich dibenzo carbazole terminals interact with active layer materials, modulating the energy levels and crystallization processes . This interaction enhances the build-in potential and tunes the work function of the materials, leading to improved performance in applications such as solar cells .
類似化合物との比較
Similar Compounds
- 3,4:5,6-Dibenzocarbazole
- 7-Aza-7H-dibenzo[c,g]fluorene
- 3,4,5,6-Dibenzcarbazol
- 3,4,5,6-Dibenzcarbazole
- 7H-DB(c,g)C
- NSC 87519
- Dibenzo(c,g)carbazole
Uniqueness
7H-Dibenzo(c,g)carbazol-4-ol is unique due to its specific structural properties and its ability to form self-assembled monolayers, which are crucial for applications in high-efficiency solar cells . Its electron-rich terminals and ability to modulate energy levels and crystallization processes set it apart from other similar compounds .
特性
CAS番号 |
78448-09-6 |
|---|---|
分子式 |
C20H13NO |
分子量 |
283.3 g/mol |
IUPAC名 |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H13NO/c22-18-7-3-6-15-14(18)9-11-17-20(15)19-13-5-2-1-4-12(13)8-10-16(19)21-17/h1-11,21-22H |
InChIキー |
SZRBLGVVQDTOOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
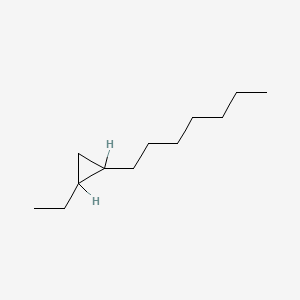
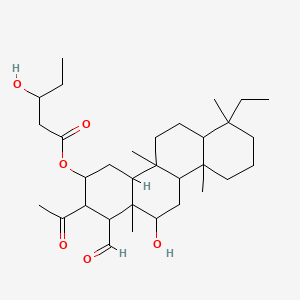

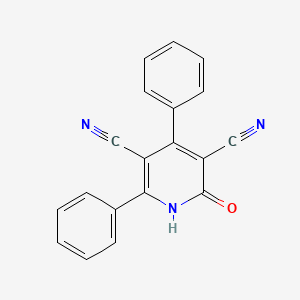
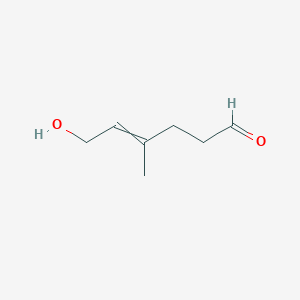
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)
